molecular formula C7H7F3N4OS B14645509 1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one CAS No. 54654-72-7

1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one

Cat. No.: B14645509
CAS No.: 54654-72-7
M. Wt: 252.22 g/mol
InChI Key: WSRIGRMGJXCFMU-UHFFFAOYSA-N
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Description

1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one is a heterocyclic compound that features both an imidazolidinone and a thiadiazole ring. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the imidazolidinone and thiadiazole moieties. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one is unique due to the combination of the imidazolidinone and thiadiazole rings, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and activity, making it a valuable compound in various research applications .

Properties

CAS No.

54654-72-7

Molecular Formula

C7H7F3N4OS

Molecular Weight

252.22 g/mol

IUPAC Name

1-methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one

InChI

InChI=1S/C7H7F3N4OS/c1-13-2-3-14(6(13)15)5-12-11-4(16-5)7(8,9)10/h2-3H2,1H3

InChI Key

WSRIGRMGJXCFMU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=O)C2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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